CID 78390
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Description
CID 78390 is a useful research compound. Its molecular formula is C7H7NaO4S and its molecular weight is 210.18 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of CID 78390 involves the conversion of 2,3-dihydro-1H-inden-2-amine to 2,3-dihydro-1H-inden-2-ol, followed by the reaction with 4-chlorobenzaldehyde to form the final product.
Starting Materials
2,3-dihydro-1H-inden-2-amine, 4-chlorobenzaldehyde, Sodium borohydride, Acetic acid, Methanol, Wate
Reaction
Step 1: 2,3-dihydro-1H-inden-2-amine is dissolved in methanol and acetic acid mixture and cooled to 0°C., Step 2: Sodium borohydride is added slowly to the reaction mixture with stirring., Step 3: The reaction mixture is stirred for 2 hours at room temperature., Step 4: The reaction mixture is quenched with water and extracted with ethyl acetate., Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain 2,3-dihydro-1H-inden-2-ol., Step 6: 2,3-dihydro-1H-inden-2-ol is dissolved in methanol and cooled to 0°C., Step 7: 4-chlorobenzaldehyde is added to the reaction mixture and stirred for 2 hours at room temperature., Step 8: The reaction mixture is quenched with water and extracted with ethyl acetate., Step 9: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the final product CID 78390.
properties
IUPAC Name |
sodium;hydroxy(phenyl)methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7-8H,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFCSRYSLRPAOY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 78390 |
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